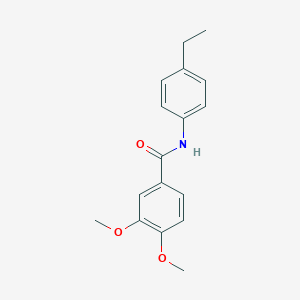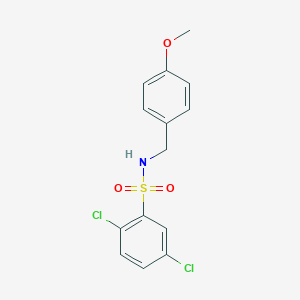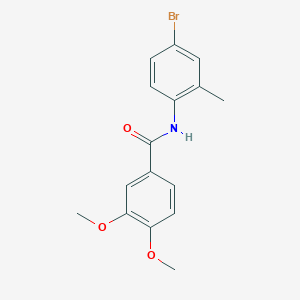
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as P2Y12 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective antagonist of the P2Y12 receptor, which is involved in the regulation of platelet aggregation and thrombosis.
Mecanismo De Acción
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist works by blocking the activation of the this compound receptor, which is a key regulator of platelet aggregation and thrombosis. By inhibiting the activation of this receptor, the compound prevents the formation of blood clots, which can lead to serious cardiovascular events.
Biochemical and Physiological Effects:
The this compound receptor antagonist has been shown to have a significant impact on platelet function, reducing platelet aggregation and thrombus formation. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist in lab experiments is its selectivity and potency. It is a highly specific antagonist of the this compound receptor, which allows for precise targeting of this receptor in various biological systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research on the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetic properties of the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in other disease areas, such as cancer and inflammatory disorders. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 2-chloromethylpyridine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound with high purity.
Aplicaciones Científicas De Investigación
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases such as myocardial infarction, stroke, and peripheral artery disease. It has also been investigated for its anti-inflammatory and anti-tumor properties.
Propiedades
Fórmula molecular |
C14H16N2O4S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3 |
Clave InChI |
PXYVEVUKFZWQSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
Solubilidad |
43 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)


![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)